molecular formula C22H18Cl2N2O2 B3743634 N,N'-bis(3-chloro-2-methylphenyl)terephthalamide

N,N'-bis(3-chloro-2-methylphenyl)terephthalamide

Cat. No. B3743634
M. Wt: 413.3 g/mol
InChI Key: HIVYJPXKOMBOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-chloro-2-methylphenyl)terephthalamide, also known as BCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the terephthalamide family of compounds, which are known to have a wide range of biological and chemical properties. BCT has been found to have significant potential in a variety of research applications, including drug development, materials science, and environmental science.

Mechanism of Action

The mechanism of action of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of key cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to have significant antioxidant activity, and has been shown to reduce oxidative stress in a variety of cell types. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has also been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N,N'-bis(3-chloro-2-methylphenyl)terephthalamide in scientific research is its high purity and stability. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide is a relatively stable compound that can be easily synthesized in large quantities, making it an ideal candidate for use in large-scale experiments. However, one of the limitations of using N,N'-bis(3-chloro-2-methylphenyl)terephthalamide in scientific research is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on N,N'-bis(3-chloro-2-methylphenyl)terephthalamide. One potential avenue of research is the development of new anti-cancer drugs based on the structure of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide. Another potential area of research is the development of new materials based on N,N'-bis(3-chloro-2-methylphenyl)terephthalamide, which could have a wide range of applications in industry and manufacturing. Finally, further research is needed to fully understand the mechanism of action of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide, and to identify potential new targets for drug development.

Scientific Research Applications

N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide is in the development of new drugs. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to have significant activity against a variety of cancer cell lines, and has been shown to induce apoptosis in these cells. This makes N,N'-bis(3-chloro-2-methylphenyl)terephthalamide a promising candidate for the development of new anti-cancer drugs.
In addition to its potential as a cancer drug, N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has also been studied for its applications in materials science. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to have significant potential as a polymer additive, and has been used to improve the mechanical properties of a variety of polymers. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has also been studied for its potential applications in environmental science, as it has been found to be an effective adsorbent for a variety of pollutants.

properties

IUPAC Name

1-N,4-N-bis(3-chloro-2-methylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-13-17(23)5-3-7-19(13)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-6-18(24)14(20)2/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVYJPXKOMBOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.